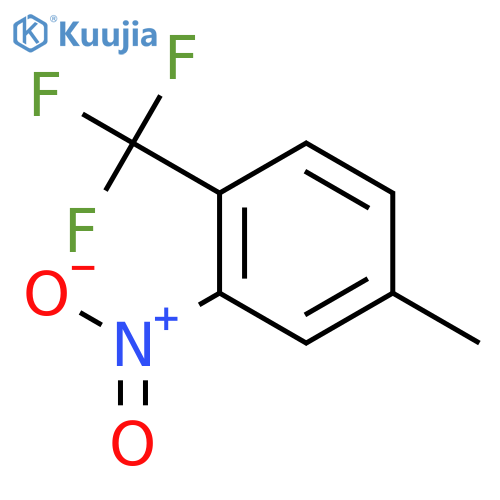

Cas no 154057-13-3 (4-Methyl-2-nitro-1-(trifluoromethyl)benzene)

4-Methyl-2-nitro-1-(trifluoromethyl)benzene 化学的及び物理的性質

名前と識別子

-

- 4-Methyl-2-nitro-1-(trifluoromethyl)benzene

- 4-Methyl-2-nitrobenzotrifluoride

- 3-Nitro-4-trifluoromethyltoluene

- Benzene, 4-Methyl-2-nitro-1-(trifluoroMethyl)-

- 3-nitro-4-trifluoromethyltlouene

- KSC528A9J

- 2-Nitro-4-methylbenzotrifluoride

- OKKXWBAMGISRSR-UHFFFAOYSA-N

- 2-Nitro-4-methyl-benzotrifluoride

- CL8834

- AB0022481

- AM20050392

- W3355

- ST24032816

- MFCD16140172

- AKOS005258090

- 154057-13-3

- SY110707

- SCHEMBL8002173

- DTXSID50599878

- DB-358395

- EN300-267276

- 5-methyl-2-(trifluoromethyl)nitrobenzene, 4-methyl-2-nitro-1-(trifluoromethyl)benzene

- CS-0112320

- DS-1178

- 3-Nitro-4-(trifluoromethyl)toluene

-

- MDL: MFCD16140172

- インチ: 1S/C8H6F3NO2/c1-5-2-3-6(8(9,10)11)7(4-5)12(13)14/h2-4H,1H3

- InChIKey: OKKXWBAMGISRSR-UHFFFAOYSA-N

- ほほえんだ: FC(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[N+](=O)[O-])(F)F

計算された属性

- せいみつぶんしりょう: 205.03500

- どういたいしつりょう: 205.03506292g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 224

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.8

- 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

- PSA: 45.82000

- LogP: 3.44520

4-Methyl-2-nitro-1-(trifluoromethyl)benzene セキュリティ情報

4-Methyl-2-nitro-1-(trifluoromethyl)benzene 税関データ

- 税関コード:2904909090

- 税関データ:

中国税関コード:

2904909090概要:

2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

4-Methyl-2-nitro-1-(trifluoromethyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A102566-5g |

4-Methyl-2-nitro-1-(trifluoromethyl)benzene |

154057-13-3 | 95% | 5g |

$142.0 | 2024-04-23 | |

| Enamine | EN300-267276-0.25g |

4-methyl-2-nitro-1-(trifluoromethyl)benzene |

154057-13-3 | 95% | 0.25g |

$34.0 | 2023-09-11 | |

| Enamine | EN300-267276-0.1g |

4-methyl-2-nitro-1-(trifluoromethyl)benzene |

154057-13-3 | 95% | 0.1g |

$23.0 | 2023-09-11 | |

| Apollo Scientific | PC901215-1g |

3-Nitro-4-(trifluoromethyl)toluene |

154057-13-3 | 95% | 1g |

£40.00 | 2025-02-22 | |

| Ambeed | A102566-10g |

4-Methyl-2-nitro-1-(trifluoromethyl)benzene |

154057-13-3 | 95% | 10g |

$283.0 | 2024-04-23 | |

| Fluorochem | 078950-25g |

4-Methyl-2-nitro-1-(trifluoromethyl)benzene |

154057-13-3 | 95% | 25g |

£568.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D508585-5g |

4-Methyl-2-nitro-1-(trifluoroMethyl)benzene |

154057-13-3 | 97% | 5g |

$550 | 2024-05-24 | |

| TRC | M338973-250mg |

4-Methyl-2-nitro-1-(trifluoromethyl)benzene |

154057-13-3 | 250mg |

$98.00 | 2023-05-17 | ||

| Fluorochem | 078950-1g |

4-Methyl-2-nitro-1-(trifluoromethyl)benzene |

154057-13-3 | 95% | 1g |

£53.00 | 2022-03-01 | |

| Enamine | EN300-267276-10g |

4-methyl-2-nitro-1-(trifluoromethyl)benzene |

154057-13-3 | 95% | 10g |

$362.0 | 2023-09-11 |

4-Methyl-2-nitro-1-(trifluoromethyl)benzene 関連文献

-

1. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113

4-Methyl-2-nitro-1-(trifluoromethyl)benzeneに関する追加情報

4-Methyl-2-nitro-1-(trifluoromethyl)benzene: A Comprehensive Overview

4-Methyl-2-nitro-1-(trifluoromethyl)benzene (CAS No: 154057-13-3) is a highly specialized aromatic compound with a unique structure that combines a methyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and advanced materials. The benzene ring serves as the core structure, while the substituents—methyl, nitro, and trifluoromethyl—contribute distinct chemical properties that make this compound versatile and valuable in modern chemical research.

The methyl group (-CH₃) attached to the benzene ring at the 4-position introduces electron-donating effects, which can influence the reactivity of the molecule in various chemical reactions. On the other hand, the nitro group (-NO₂) at the 2-position is an electron-withdrawing group, which enhances the electrophilic substitution reactions on the aromatic ring. The trifluoromethyl group (-CF₃) at the 1-position adds a unique dimension to the molecule by introducing strong electron-withdrawing effects due to its high electronegativity. This combination of substituents creates a highly reactive and versatile aromatic system that is of great interest to chemists and material scientists.

Recent studies have highlighted the potential of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene in drug discovery. The compound's ability to act as a precursor for synthesizing bioactive molecules has been explored in various research laboratories. For instance, researchers have utilized this compound as a building block for developing novel anti-cancer agents due to its ability to target specific cellular pathways. The trifluoromethyl group, in particular, has been shown to enhance pharmacokinetic properties such as bioavailability and metabolic stability, making it an attractive candidate for drug development.

In addition to its pharmaceutical applications, 4-Methyl-2-nitro-1-(trifluoromethyl)benzene has also found use in agrochemicals. Its ability to act as an herbicide or insecticide precursor has been investigated in several studies. The nitro group plays a crucial role in imparting pesticidal activity, while the trifluoromethyl group enhances the compound's stability under environmental conditions. These properties make it a promising candidate for developing eco-friendly agricultural chemicals that can address the challenges of sustainable farming.

The synthesis of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Recent advancements in catalytic methods have enabled chemists to develop more efficient synthesis routes for this compound. For example, researchers have employed transition metal catalysts such as palladium(0) complexes to facilitate cross-coupling reactions that are critical in constructing the substituted benzene ring.

Moreover, the electronic properties of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene make it an interesting candidate for applications in organic electronics. The combination of electron-donating and electron-withdrawing groups on the benzene ring creates a molecule with tailored electronic characteristics that can be exploited in designing new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Preliminary studies have shown that this compound exhibits favorable charge transport properties, which are essential for high-performance electronic devices.

In terms of environmental impact, researchers have also investigated the degradation pathways of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene under various conditions. Understanding its environmental fate is crucial for assessing its safety and sustainability in industrial applications. Studies have revealed that the compound undergoes rapid degradation under UV light or microbial action, which reduces its persistence in natural ecosystems.

Overall, 4-Methyl-2-nitro-1-(trifluoromethyl)benzene (CAS No: 154057-13-3) is a multifaceted compound with significant potential across diverse fields due to its unique chemical structure and reactivity. Ongoing research continues to uncover new applications and improve synthetic methodologies for this valuable aromatic compound.

154057-13-3 (4-Methyl-2-nitro-1-(trifluoromethyl)benzene) 関連製品

- 386-71-0(2-Nitro-3-(trifluoromethyl)aniline)

- 6656-49-1(2-Methyl-3-nitrobenzotrifluoride)

- 67192-42-1(3-METHYL-4-NITROBENZOTRIFLUORIDE)

- 121-01-7(2-Amino-5-nitrobenzotrifluoride)

- 393-80-6(3-Nitro-4-(trifluoromethyl)aniline)

- 65754-26-9(1-Methyl-2-nitro-4-(trifluoromethyl)benzene)

- 320-88-7(2,5-Bis(Trifluoromethyl)nitrobenzene)

- 384-22-5(2-Nitrobenzotrifluoride)

- 41512-62-3(Benzenamine,N,N-dimethyl-4-nitro-3-(trifluoromethyl)-)

- 92891-23-1(1-Methyl-2-nitro-3-(trifluoromethyl)benzene)